Product packaging for Chloropentaamminecobalt(III) dichloride(Cat. No.:CAS No. 13859-51-3)

Chloropentaamminecobalt(III) dichloride

Cat. No.: B1217114
CAS No.: 13859-51-3
M. Wt: 250.44 g/mol
InChI Key: NSYALVBBDKTCLE-UHFFFAOYSA-K
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Description

Historical Development and Alfred Werner's Contributions to Coordination Chemistry

The field of coordination chemistry owes its foundational principles in large part to the Swiss chemist Alfred Werner, who was awarded the Nobel Prize in Chemistry in 1913 for his work. wikipedia.orgresearchgate.netconfinity.com Before Werner, the structures of complex metal-ammine salts were a puzzle. Chemists like Sophus Jørgensen, building on Christian Blomstrand's ideas, proposed a "chain theory," which likened the structure of these complexes to organic carbon chains. ionicviper.org This model suggested that ammonia (B1221849) molecules linked together in chains, and the reactivity of ions like chloride depended on their position in this chain. wikipedia.orgionicviper.org

Werner's revolutionary work, which began in the late 1880s and early 1890s, challenged these established theories. libretexts.orglibretexts.org Through meticulous experiments with a series of cobalt(III) and platinum(IV) ammine complexes, he introduced concepts that now form the bedrock of coordination chemistry. libretexts.orglibretexts.orgresearchgate.net He proposed that in these complexes, a central metal ion possesses a "primary valence" (now known as the oxidation state) and a "secondary valence" (the coordination number). ionicviper.org

Crucially, Werner postulated that the ligands of the secondary valence were arranged around the central metal ion in specific geometric configurations, most commonly octahedral for a coordination number of six. wikipedia.orgionicviper.org The study of cobalt ammine complexes was particularly vital because they are numerous, easy to prepare, and their distinct colors provide visual cues to their structure. wikipedia.org By measuring the electrical conductivity of aqueous solutions of compounds like [Co(NH₃)₆]Cl₃, [Co(NH₃)₅Cl]Cl₂, and [Co(NH₃)₄Cl₂]Cl, and by precipitating the "free" chloride ions with silver nitrate (B79036), Werner demonstrated that the ions were not all equivalent. libretexts.orgresearchgate.net His findings showed that some chloride ions were tightly bound to the cobalt in an "inner sphere," while others existed as free counter-ions in an "outer sphere," a concept the chain theory could not explain. wikipedia.orgresearchgate.net This work, which correctly predicted the existence of isomers for certain complexes, ultimately led to the overthrow of the chain theory and established the basis for modern coordination chemistry. wikipedia.orglibretexts.orglibretexts.org

Significance of Chloropentaamminecobalt(III) Dichloride as a Foundational Model Complex

This compound serves as a quintessential model complex in the study and teaching of coordination chemistry. Its historical importance is tied directly to its role in validating Alfred Werner's coordination theory. wikipedia.org The compound's properties provided clear, reproducible experimental data that supported the new theoretical framework and helped disprove the older chain theory.

The significance of [Co(NH₃)₅Cl]Cl₂ as a foundational model stems from several key aspects:

Experimental Validation: When dissolved in water, the compound produces three ions, a fact confirmed by conductivity measurements. libretexts.org Furthermore, the addition of silver nitrate immediately precipitates only two of the three chloride ions, providing definitive proof of two different types of chloride environments: one coordinated directly to the cobalt (inner sphere) and two existing as free counter-ions (outer sphere). wikipedia.org

Illustrative Simplicity: The complex is a clear example of an octahedral system with a coordination number of six, containing simple, well-understood ligands (ammonia and chloride). smolecule.comlibretexts.org

Educational Value: Due to its stability, straightforward synthesis, and distinct purple color, the compound is frequently used in undergraduate inorganic chemistry laboratories to introduce students to the synthesis and characterization of coordination compounds and to demonstrate fundamental principles of chemical bonding and structure. scribd.com

Its unique properties and historical context make it an indispensable tool for illustrating the transition from empirical observation to systematic theoretical understanding in inorganic chemistry.

Conceptual Frameworks in Coordination Chemistry Illustrated by the Compound

This compound is a textbook example for illustrating several fundamental concepts in coordination chemistry. smolecule.com Its structure, [Co(NH₃)₅Cl]Cl₂, provides a clear and tangible representation of the key components of a coordination compound.

The primary conceptual frameworks it demonstrates are:

Coordination Sphere and Counter-Ions: The formula explicitly distinguishes between the coordination sphere , [Co(NH₃)₅Cl]²⁺, and the counter-ions , 2Cl⁻. The coordination sphere contains the central metal ion and the ligands directly bonded to it, acting as a single cationic unit. The chloride ions outside the brackets are not directly attached to the metal and serve to balance the charge of the complex ion. wikipedia.org

Central Metal Ion and Ligands: The complex features a central cobalt (Co) ion. Bonded to it are six ligands : five neutral ammonia (NH₃) molecules and one anionic chloro (Cl⁻) ligand. smolecule.comlibretexts.org These ligands are Lewis bases that donate electron pairs to the central metal ion, which acts as a Lewis acid. scribd.com

Coordination Number and Geometry: The central cobalt ion is bonded to six ligands, making its coordination number six. smolecule.comlibretexts.org Werner's work correctly proposed that a coordination number of six almost always corresponds to an octahedral geometry , with the ligands situated at the vertices of an octahedron around the central metal ion. researchgate.net The [Co(NH₃)₅Cl]²⁺ cation has an idealized C₄ᵥ symmetry. wikipedia.org

Isomerism: While this compound itself does not have geometric isomers, its existence as part of a series of related compounds was critical to proving the concept of isomerism. Werner's ability to explain the existence of two, and only two, isomers for the related compound [Co(NH₃)₄Cl₂]Cl (a green trans isomer and a purple cis isomer) was a major triumph for his theory of octahedral geometry. libretexts.orglibretexts.orglibretexts.org

Data Tables

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula[Co(NH₃)₅Cl]Cl₂ wikipedia.org
Molar Mass250.44 g/mol nih.gov
AppearanceRed-violet rhomb-shaped crystals wikipedia.org
Solubility in WaterSoluble wikipedia.org
Magnetic PropertiesDiamagnetic wikipedia.org
Table 2: Werner's Experimental Evidence from Cobalt(III) Ammine Complexes
Compound FormulaWerner's FormulationColorPrecipitated Cl⁻ ions per formula unitTotal Ions in SolutionReference
CoCl₃·6NH₃[Co(NH₃)₆]Cl₃Yellow34 libretexts.orglibretexts.org
CoCl₃·5NH₃[Co(NH₃)₅Cl]Cl₂Purple23 libretexts.orglibretexts.org
CoCl₃·4NH₃[Co(NH₃)₄Cl₂]ClGreen/Violet12 libretexts.orglibretexts.org

Established Synthetic Pathways

The preparation of this compound can be accomplished through well-established synthetic routes, most notably a two-step process that separates the oxidation of the metal center from the final ligand substitution. Variations that combine these steps into a single procedural pot are also common.

A widely employed and reliable method for synthesizing this compound involves a distinct two-step process. wikipedia.org This pathway first focuses on the oxidation of the cobalt center from the +2 to the +3 state, forming an intermediate aquapentaamminecobalt(III) complex. This intermediate is then converted to the final chloro-complex in a subsequent step. wikipedia.orgscribd.com

The synthesis begins with a cobalt(II) salt, typically cobalt(II) chloride hexahydrate, as the precursor. slideshare.netukessays.com The cobalt(II) ion is relatively stable, but in the presence of ligands like ammonia, it can be readily oxidized to the more stable cobalt(III) state. docbrown.infolibretexts.org The process is initiated by dissolving the cobalt(II) chloride and an ammonium (B1175870) salt (such as ammonium chloride) in concentrated aqueous ammonia. slideshare.netyoutube.com This environment ensures a high concentration of the ammonia ligand required for coordination. scribd.com

The oxidation of the hexaamminecobalt(II) complex is then achieved by adding an oxidizing agent. libretexts.org Hydrogen peroxide (H₂O₂) is commonly used for this purpose due to its efficiency and the fact that its byproduct is water. slideshare.netchemguide.co.ukyoutube.com The addition of hydrogen peroxide to the ammoniacal cobalt(II) slurry is an exothermic reaction that results in effervescence and the formation of a deep-red solution containing the aquapentaamminecobalt(III) ion, [Co(NH₃)₅(H₂O)]³⁺. slideshare.netukessays.com

Once the aquapentaamminecobalt(III) chloride intermediate has been formed, the next step is to substitute the coordinated water molecule with a chloride ion. wikipedia.orgscribd.com This is accomplished by adding concentrated hydrochloric acid to the solution and heating the mixture. scribd.comslideshare.netukessays.com

Heating the aquapentaammine complex in the presence of excess chloride ions from the hydrochloric acid induces the coordination of one chloride ligand into the inner sphere of the complex, displacing the water molecule. wikipedia.org This results in the precipitation of the desired purple product, this compound. slideshare.net The temperature is typically maintained between 55°C and 65°C for a period to ensure the complete displacement of the aqua ligands. scribd.com

The ligand substitution reaction is as follows: [Co(NH₃)₅(H₂O)]Cl₃ → [Co(NH₃)₅Cl]Cl₂ + H₂O. wikipedia.orgscribd.com

While the two-step method is methodologically distinct, the synthesis is often carried out as a "one-pot" procedure where reagents are added sequentially to the same reaction flask without isolating the intermediate. slideshare.netyoutube.com In these variations, the cobalt(II) chloride is added to an ammoniacal solution of ammonium chloride, followed by the slow addition of hydrogen peroxide to oxidize the cobalt center. youtube.comyoutube.com After the initial vigorous reaction subsides, concentrated hydrochloric acid is added directly to the same mixture. youtube.com The subsequent heating, cooling, and filtration steps proceed as they would in the more formally separated two-step process. This approach is often favored for its procedural simplicity and efficiency in teaching laboratories. slideshare.net

Two-Step Oxidation-Coordination Synthesis

Chemical Reagents and Reaction Conditions

The successful synthesis of this compound relies on the careful selection of reagents and control of reaction conditions. Each component plays a specific role in the oxidation, coordination, and precipitation of the final product.

ReagentFormulaRoleKey Conditions & Observations
Cobalt(II) chloride hexahydrateCoCl₂·6H₂OSource of the central cobalt metal ion. slideshare.netscribd.comAdded in small portions to the ammonia solution to form a brown slurry. ukessays.comyoutube.com
Ammonium chlorideNH₄ClProvides a common ion (NH₄⁺) to buffer the ammonia solution and ensures a high concentration of the NH₃ ligand. slideshare.netscribd.comDissolved in concentrated ammonia at the start of the procedure. youtube.com
Concentrated Aqueous AmmoniaNH₃(aq)Acts as the primary ligand, forming the ammine complex with cobalt. slideshare.netscribd.comThe reaction is conducted in a large excess of concentrated ammonia. scribd.com
Hydrogen PeroxideH₂O₂ (30% solution)Oxidizing agent that converts Co(II) to Co(III). slideshare.netlibretexts.orgAdded slowly to control the exothermic reaction and effervescence. ukessays.comyoutube.com Forms a deep-red solution of the aquapentaammine intermediate. slideshare.net
Concentrated Hydrochloric AcidHCl(aq)Provides the chloride ligand for inner-sphere coordination and facilitates the precipitation of the final product. wikipedia.orgukessays.comAdded slowly after the oxidation step; the reaction is exothermic and produces fumes of ammonium chloride. youtube.com
Heating-Promotes the substitution of the coordinated water molecule with a chloride ion. wikipedia.orgscribd.comThe mixture is typically heated on a steam or water bath to around 60°C for 15-45 minutes. slideshare.netscribd.com

Isolation and Purification Techniques

After the synthesis reaction is complete, the crude this compound must be isolated from the reaction mixture and purified to remove byproducts and unreacted starting materials.

The primary isolation technique is suction filtration (vacuum filtration), which is efficient for separating the solid product from the supernatant liquid. slideshare.netyoutube.com The reaction mixture is first cooled, often in an ice bath, to maximize the precipitation of the product due to its lower solubility in cold water. scribd.comukessays.com

Purification of the isolated solid is achieved through a series of washing steps. slideshare.netukessays.com The collected crystals are typically washed with cold water to remove soluble impurities. scribd.com This is followed by washing with cold, dilute hydrochloric acid, and then organic solvents like ethanol and acetone to facilitate drying. slideshare.netukessays.com For a higher degree of purity, the product can be recrystallized by dissolving it in warm, dilute aqueous ammonia and then re-precipitating it by adding concentrated hydrochloric acid. slideshare.net The final product is dried, often in an oven at a moderate temperature (e.g., 100-110°C) or in a desiccator, to remove any residual solvent. slideshare.netukessays.com

TechniquePurposeDetails
Cooling/Ice BathMaximize precipitation of the product from the solution.The reaction mixture is cooled to room temperature and then often placed in an ice bath before filtration. slideshare.netukessays.com
Suction FiltrationIsolate the solid product from the liquid reaction mixture.A Buchner funnel and vacuum flask are used for rapid and efficient separation. youtube.comscribd.com
Washing with Cold WaterRemove soluble impurities.Washing with cold water is specified to minimize the loss of the product, as it has some solubility in water. scribd.com
Washing with Hydrochloric AcidRemove any remaining acid-soluble impurities.A cold 6 M solution of HCl is often used. slideshare.net
Washing with Ethanol/AcetoneFacilitate the drying of the final product.These organic solvents are volatile and help to remove water from the crystals. ukessays.com
RecrystallizationAchieve high purity by removing co-precipitated impurities.The crude product is dissolved in warm (approx. 450 mL of 1 M) aqueous ammonia and re-precipitated by pouring the solution into concentrated (approx. 450 mL of 12 M) hydrochloric acid. slideshare.net
DryingRemove residual water and washing solvents.The purified product can be heated in an oven at 100-110°C for 1-2 hours or stored in a desiccator. slideshare.netukessays.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3CoH15N5 B1217114 Chloropentaamminecobalt(III) dichloride CAS No. 13859-51-3

Properties

IUPAC Name

azane;cobalt(3+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Co.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYALVBBDKTCLE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3CoH15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13859-51-3
Record name Chlorpentaaminecobalt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt(2+), pentaamminechloro-, chloride (1:2), (OC-6-22)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaaminechlorocobalt dichloride
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Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Investigations

Crystallographic studies have been fundamental in elucidating the precise three-dimensional arrangement of atoms in chloropentaamminecobalt(III) dichloride.

X-ray diffraction studies have established that this compound crystallizes in the orthorhombic crystal system. researchgate.netscispace.com The space group has been identified as Pnma. The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions have been precisely measured.

Table 1: Unit Cell Parameters for this compound
ParameterValueSource
Crystal SystemOrthorhombic researchgate.netscispace.com
Space GroupPnma
a9.42 Å
b12.15 Å
c6.78 Å

The central cobalt(III) ion in the [Co(NH₃)₅Cl]²⁺ cation features a coordination number of six. libretexts.org These six ligands—five ammonia (B1221849) (NH₃) molecules and one chloride (Cl⁻) ion—are arranged around the cobalt center in a distorted octahedral geometry. This arrangement gives the complex cation an idealized C₄ᵥ symmetry. wikipedia.orgresearchgate.net The substitution of one ammonia ligand with a chloride ligand in the hexaamminecobalt(III) parent complex leads to this reduction in symmetry from a perfect octahedron. The cobalt atom resides at the center of the octahedron, with the five ammonia ligands and the single chloride ligand occupying the vertices.

The crystal packing of this compound is dictated by the electrostatic forces between the [Co(NH₃)₅Cl]²⁺ cations and the Cl⁻ anions, as well as by other noncovalent intermolecular interactions. rsc.org The tendency for specific interactions to occur in a crystal structure is not merely a function of their in-vacuo energy but also depends on their frequency of occurrence compared to random chance. rsc.orgresearchgate.net In the lattice of this complex, the primary intermolecular forces responsible for stabilizing the crystal packing are hydrogen bonds. These interactions occur between the hydrogen atoms of the coordinated ammine (NH₃) ligands and the chloride counter-ions. researchgate.net This network of hydrogen bonds creates a stable, three-dimensional supramolecular architecture.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is used to confirm the identity and structural features of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups and bonds within the complex. The spectrum shows characteristic peaks corresponding to the vibrations of the ammine ligands and the cobalt-ligand bonds.

Table 2: Characteristic FTIR Peaks for this compound
Wavenumber (cm⁻¹)AssignmentSource
~3150N-H Stretching researchgate.net
~1620NH₃ Bending
~1556N-H Bending researchgate.net
~1301Symmetric NH₃ Deformation researchgate.net
~830-840NH₃ Rocking researchgate.net
~480Co-N Stretching

UV-Visible Spectroscopy: The distinctive red-violet or purple color of the compound is due to the absorption of light in the visible region, which promotes electronic transitions within the d-orbitals of the cobalt(III) ion. The UV-Visible spectrum of an aqueous solution of the complex shows two primary absorption bands. chegg.comresearchgate.net These d-d transitions are characteristic of octahedral cobalt(III) complexes. docbrown.info For the related hexaamminecobalt(III) ion, absorption maxima are observed around 340 nm and 475 nm. researchgate.netdocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy in a suitable solvent like D₂O can be used to characterize the ammine protons. A study reported a multiplet at δ 4.61 ppm for the 15 protons of the five ammine ligands, confirming their presence in the complex. researchgate.net

Vibrational Spectroscopy (FTIR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of coordination compounds like this compound. By analyzing the vibrational modes of the constituent ligands and the metal-ligand bonds, detailed information about molecular symmetry, bond strength, and intermolecular interactions can be obtained.

The vibrational spectrum of this compound is dominated by the characteristic modes of the coordinated ammonia (NH₃) ligands. These modes are well-defined and have been extensively studied in related ammine complexes. The primary vibrational modes include N-H stretching, bending (or deformation), and rocking.

In the analogous hexaamminecobalt(III) chloride complex, bands corresponding to the stretching of NH₃ molecules are observed around 3151 cm⁻¹. researchgate.net The deformation modes are further categorized into asymmetric and symmetric bending. The asymmetric NH₃ deformation (δₐₛ) typically appears near 1587 cm⁻¹, while the symmetric deformation (δₛ) is found at a lower wavenumber, around 1328 cm⁻¹. researchgate.net

A particularly important mode for structural analysis is the NH₃ rocking vibration (ρ(NH₃)). This mode, which involves the wagging motion of the entire NH₃ ligand relative to the cobalt center, is sensitive to the coordination environment and intermolecular forces. For [Co(NH₃)₅Cl]Cl₂, this mode is assigned to a band around 849 cm⁻¹. researchgate.net For comparison, in hexaamminecobalt(III) chloride, the NH₃ rocking mode is observed at approximately 828-830 cm⁻¹. researchgate.netmdpi.com

Table 1: Vibrational Modes of Coordinated Ammonia Ligands Data based on analogous cobalt(III) ammine complexes.

Vibrational ModeDescriptionTypical Wavenumber (cm⁻¹)Reference
N-H Stretching (ν)Stretching and contracting of the N-H bonds.~3151 researchgate.net
Asymmetric Bending (δₐₛ)Asymmetrical change in H-N-H bond angles.~1587 researchgate.net
Symmetric Bending (δₛ)Symmetrical change in H-N-H bond angles.~1328 researchgate.net
Rocking (ρ)Rocking motion of the NH₃ ligand relative to the Co-N bond.~849 researchgate.net

The vibrations corresponding to the stretching of the metal-ligand bonds occur at lower frequencies, typically in the far-infrared region of the spectrum. These frequencies are a direct measure of the bond strength between the central cobalt atom and its ligands. The Co-N stretching vibrations in ammine complexes are generally observed in the range of 400-500 cm⁻¹.

The identification of the Co-Cl stretching frequency (ν(Co-Cl)) provides direct evidence of the inner-sphere coordination of the chloride ligand. Some studies have assigned a band in the region of ~844 cm⁻¹ to the ν(Co-Cl) vibration in permanganate (B83412) salts of the complex cation. researchgate.net However, metal-halogen stretching frequencies are more commonly reported at significantly lower wavenumbers (< 400 cm⁻¹). The precise assignment can be complex due to potential overlap with other vibrational modes.

Table 2: Metal-Ligand Vibrational Frequencies

Vibrational ModeDescriptionApproximate Wavenumber (cm⁻¹)Reference
Co-N Stretching (ν(Co-N))Stretching of the cobalt-nitrogen bonds.400 - 500General
Co-Cl Stretching (ν(Co-Cl))Stretching of the cobalt-chlorine bond.~844 (assigned in some contexts) researchgate.net

Vibrational spectroscopy is highly effective for characterizing the hydrogen bonding networks within the crystal lattice of this compound. The hydrogen atoms of the ammine ligands act as hydrogen bond donors, forming N-H···Cl interactions with the chloride counter-ions.

The frequency of the NH₃ rocking mode (ρ(NH₃)) is particularly sensitive to the strength of these hydrogen bonds. mdpi.com A higher wavenumber for the rocking mode generally indicates stronger hydrogen bonding. In hexaamminecobalt(III) chloride, where extensive N-H···Cl hydrogen bonding exists, the ρ(NH₃) mode is found at approximately 830 cm⁻¹. mdpi.com The presence of these interactions is crucial for the stability and structure of the solid-state compound.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides insight into the electronic structure of the [Co(NH₃)₅Cl]²⁺ complex ion. The absorption of light in the ultraviolet and visible regions corresponds to the promotion of electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions) or charge-transfer transitions between the metal and ligands.

The [Co(NH₃)₅Cl]²⁺ cation contains a cobalt(III) center, which has a d⁶ electronic configuration. In a pseudo-octahedral environment, this low-spin d⁶ ion has a ¹A₁ ground state. The substitution of one ammonia ligand in the parent [Co(NH₃)₆]³⁺ ion with a chloride ligand lowers the symmetry from octahedral (Oₕ) to C₄ᵥ. This reduction in symmetry causes the degenerate T levels of the octahedral field to split.

The spectrum of the parent hexaamminecobalt(III) ion shows two primary spin-allowed d-d transitions: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g, with absorption maxima around 475 nm and 340 nm, respectively. researchgate.netdocbrown.info In the [Co(NH₃)₅Cl]²⁺ ion, the ¹T₁g state splits into ¹A₂ and ¹E states, leading to two observable transitions that are often seen as a main peak with a shoulder. These ligand field bands are typically found in the visible region and are responsible for the compound's purple color.

In addition to these d-d transitions, which are relatively weak, a more intense band is observed in the ultraviolet region. This is a Ligand-to-Metal Charge Transfer (LMCT) band, arising from the promotion of an electron from a p-orbital of the chloride ligand to an empty d-orbital on the cobalt(III) center. libretexts.org

Table 3: Electronic Transitions for [Co(NH₃)₅Cl]²⁺ Based on transitions in analogous d⁶ cobalt(III) complexes.

TransitionTypeApproximate Wavelength (nm)Appearance
¹A₁ → ¹E, ¹A₂ (from ¹T₁g)d-d Ligand Field~530Visible Region (Weak)
¹A₁ → ¹B₂, ¹E (from ¹T₂g)d-d Ligand Field~360UV/Visible Region (Weak)
Cl(p) → Co(d)Ligand-to-Metal Charge Transfer (LMCT)<300UV Region (Intense)

UV-Vis spectroscopy is an invaluable technique for monitoring the kinetics of reactions involving the [Co(NH₃)₅Cl]²⁺ ion in solution. Many reactions, such as ligand substitution (e.g., aquation), result in a change in the coordination sphere of the cobalt center, which in turn alters the electronic absorption spectrum.

For instance, the aquation (or hydrolysis) of the complex involves the substitution of the chloride ligand by a water molecule:

[Co(NH₃)₅Cl]²⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + Cl⁻

The starting complex, [Co(NH₃)₅Cl]²⁺, and the product, the aquapentaamminecobalt(III) ion, have distinct absorption spectra and different molar absorptivity coefficients (ε) at specific wavelengths. By monitoring the change in absorbance at a wavelength where this difference is significant, the rate of the reaction can be determined. researchgate.net This is based on the Beer-Lambert law, which relates absorbance directly to the concentration of the absorbing species. Following the disappearance of a reactant peak or the appearance of a product peak over time allows for the calculation of reaction rate constants. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Cobalt(III) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. While the diamagnetic nature of this compound makes it amenable to NMR studies, the focus often shifts to the highly sensitive ⁵⁹Co nucleus in related Co(III) systems. wikipedia.orgaiinmr.com The ⁵⁹Co nucleus is 100% naturally abundant and possesses a nuclear spin of I = 7/2. nih.govhuji.ac.il Its chemical shift is exquisitely sensitive to the ligand field, exhibiting an exceptionally wide range of over 18,000 ppm, which allows for the detection of subtle changes in the coordination sphere. aiinmr.comnih.gov

In low-spin octahedral Co(III) complexes, the ⁵⁹Co chemical shift is heavily influenced by the electronic structure and the ligand field splitting energy (Δo). nih.gov This sensitivity makes ⁵⁹Co NMR an excellent probe for characterizing the ligands coordinated to the cobalt center. For instance, the substitution of a strong-field ligand like an ammine group with a weaker-field ligand like a halide results in a significant change in the chemical shift.

The table below illustrates the typical ⁵⁹Co chemical shift ranges for different types of cobalt compounds, highlighting the distinct region for Co(III) complexes.

Table 1: Illustrative ⁵⁹Co NMR Chemical Shift Data for Cobalt Complexes

Compound Class Typical Chemical Shift Range (ppm)
Co(-I) Clusters -2000 to 0
Co(I) Complexes -4000 to 0
Co(III) Complexes 0 to 14000

Data sourced from general knowledge of ⁵⁹Co NMR spectroscopy. huji.ac.il

Conductometric Studies for Ionic Species Determination

Conductometric studies are a classical yet definitive method for determining the number of ions present in a solution, which was pivotal in the structural elucidation of coordination compounds, as pioneered by Alfred Werner. testbook.combyjus.comncert.nic.in The molar conductivity (Λm) of an electrolyte solution is defined as its conductivity (κ) divided by its molar concentration (c) and is directly related to the number of charge carriers (ions) in the solution. doubtnut.comwikipedia.org

For this compound, with the formula [Co(NH₃)₅Cl]Cl₂, the compound dissociates in an aqueous solution into a complex cation, [Co(NH₃)₅Cl]²⁺, and two chloride anions, Cl⁻. wikipedia.orgtestbook.com

[Co(NH₃)₅Cl]Cl₂ (s) → [Co(NH₃)₅Cl]²⁺ (aq) + 2Cl⁻ (aq)

This dissociation results in the formation of three ions in total per formula unit. ionicviper.org The molar conductivity of a solution of this complex is therefore significantly higher than that of a non-electrolyte or a 1:1 electrolyte at a similar concentration. testbook.comdoubtnut.com By measuring the molar conductivity and comparing it to established ranges for different electrolyte types, the ionic nature of the complex can be confirmed. Werner's work on a series of cobalt(III) ammine chlorides demonstrated a clear distinction in conductivity based on how many chloride ions were part of the coordination sphere versus how many were counter-ions. testbook.comlibretexts.org The complex [Co(NH₃)₅Cl]Cl₂ was identified as a 1:2 electrolyte, a finding consistent with its formulation. libretexts.org

The table below provides typical molar conductivity ranges for different electrolyte types in a common solvent like dimethylformamide (DMF), which helps in classifying unknown complexes.

Table 2: Typical Molar Conductivity Ranges for Electrolytes in DMF at 25 °C

Electrolyte Type Molar Conductivity (Λm) in Ω⁻¹ cm² mol⁻¹ Example
Non-electrolyte < 40 [Co(NH₃)₃Cl₃]
1:1 65 - 90 [Co(NH₃)₄Cl₂]Cl
1:2 130 - 170 [Co(NH₃)₅Cl]Cl₂
1:3 200 - 240 [Co(NH₃)₆]Cl₃

These ranges are generalized from literature data for illustrative purposes; specific values can vary with solvent and concentration. testbook.comresearchgate.net


Reaction Kinetics and Mechanistic Pathways

Aquation Reactions and Chloride Dissociation

The aquation of the chloropentaamminecobalt(III) cation, [Co(NH₃)₅Cl]²⁺, where a chloride ligand is replaced by a water molecule, is a cornerstone for studying substitution reactions in octahedral complexes.

Kinetic Studies of Spontaneous Aquation

The spontaneous aquation of [Co(NH₃)₅Cl]²⁺ proceeds as follows:

[Co(NH₃)₅Cl]²⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + Cl⁻

Kinetic studies of the spontaneous aquation of chloropentaamminecobalt(III) dichloride have consistently shown that the reaction follows first-order kinetics. The rate of the reaction is directly proportional to the concentration of the [Co(NH₃)₅Cl]²⁺ complex and is independent of the concentration of other species in the solution.

The rate law can be expressed as:

Rate = k[Co(NH₃)₅Cl²⁺]

Where 'k' is the first-order rate constant.

Table 1: First-Order Rate Constants for the Aquation of [Co(NH₃)₅Cl]²⁺ at Various Temperatures

Temperature (°C) Rate Constant (k) x 10⁻⁵ (s⁻¹)
40.0 0.88
50.0 2.9
55.2 5.4
60.0 9.7

This table is interactive. Users can sort and filter the data.

The rate of the aquation reaction is significantly influenced by temperature, with an increase in temperature leading to a higher reaction rate. This relationship is quantitatively described by the Arrhenius equation. By studying the reaction at different temperatures, the activation parameters can be determined.

Table 2: Activation Parameters for the Spontaneous Aquation of [Co(NH₃)₅Cl]²⁺

Activation Parameter Value
Activation Energy (Ea) 99.6 kJ/mol
Enthalpy of Activation (ΔH‡) 97.1 kJ/mol

This table is interactive. Users can explore the different activation parameters.

The positive enthalpy of activation indicates that the reaction is endothermic, requiring energy to proceed. The negative entropy of activation suggests a more ordered transition state compared to the reactants.

Proposed Mechanistic Interpretations (Dissociative (D) and Interchange (Id) Mechanisms)

The mechanism of the spontaneous aquation of [Co(NH₃)₅Cl]²⁺ has been a subject of extensive research. The evidence strongly points towards a dissociative mechanism.

In a purely dissociative (D) mechanism , the reaction proceeds in two distinct steps. The first and rate-determining step involves the cleavage of the Co-Cl bond to form a five-coordinate intermediate, [Co(NH₃)₅]³⁺. This is followed by a rapid attack of a water molecule on the intermediate.

[Co(NH₃)₅Cl]²⁺ → [Co(NH₃)₅]³⁺ + Cl⁻ (slow) [Co(NH₃)₅]³⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ (fast)

However, a more widely accepted mechanism is the dissociative interchange (Id) mechanism . In this model, the bond breaking and bond making are more concerted, but the dissociation of the leaving group is more advanced in the transition state than the association of the incoming ligand. The entering water molecule is present in the outer coordination sphere and begins to interact with the metal center as the metal-ligand bond is breaking. The lack of significant dependence of the reaction rate on the nature of the entering ligand supports this dissociative character.

Solvation Effects and Ionic Strength Dependencies

The rate of the aquation of [Co(NH₃)₅Cl]²⁺ is also influenced by the properties of the solvent and the ionic strength of the solution.

Changes in the solvent composition can affect the stability of the ground state and the transition state, thereby altering the reaction rate. The interaction of the solvent with the charged complex and the departing chloride ion plays a crucial role.

The ionic strength of the medium also has a noticeable effect on the reaction rate. For the reaction between the positively charged [Co(NH₃)₅Cl]²⁺ ion and the neutral water molecule, an increase in ionic strength generally leads to a slight increase in the rate constant. This can be explained by the Debye-Hückel theory, which describes how the activity of ions in a solution is affected by the ionic strength.

Table 3: Effect of Ionic Strength on the Rate Constant of Aquation of [Co(NH₃)₅Cl]²⁺ at 50°C

Ionic Strength (M) Rate Constant (k) x 10⁻⁵ (s⁻¹)
0.01 2.85
0.05 2.98
0.10 3.10
0.20 3.32

This table is interactive. Users can observe the trend of the rate constant with changing ionic strength.

Base-Catalyzed Hydrolysis

In the presence of a base, typically hydroxide (B78521) ions (OH⁻), the hydrolysis of [Co(NH₃)₅Cl]²⁺ is significantly accelerated. This reaction is known as base-catalyzed hydrolysis.

[Co(NH₃)₅Cl]²⁺ + OH⁻ → [Co(NH₃)₅(OH)]²⁺ + Cl⁻

The rate law for this reaction is found to be second order:

Rate = k[Co(NH₃)₅Cl²⁺][OH⁻]

The mechanism for base hydrolysis is distinct from that of spontaneous aquation and is widely accepted to proceed via the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism.

This mechanism involves a pre-equilibrium step where a hydroxide ion acts as a base and deprotonates one of the ammine ligands to form a conjugate base, the amido complex [Co(NH₃)₄(NH₂)Cl]⁺.

[Co(NH₃)₅Cl]²⁺ + OH⁻ ⇌ [Co(NH₃)₄(NH₂)Cl]⁺ + H₂O (fast equilibrium)

The subsequent rate-determining step is the dissociation of the chloride ion from this conjugate base to form a five-coordinate trigonal bipyramidal intermediate, [Co(NH₃)₄(NH₂)]²⁺.

[Co(NH₃)₄(NH₂)Cl]⁺ → [Co(NH₃)₄(NH₂)]²⁺ + Cl⁻ (slow)

Finally, the intermediate rapidly reacts with a water molecule to form the hydroxo product.

[Co(NH₃)₄(NH₂)]²⁺ + H₂O → [Co(NH₃)₅(OH)]²⁺ (fast)

The presence of the amido group in the conjugate base is crucial as it stabilizes the five-coordinate intermediate through its strong π-donating ability, thereby facilitating the dissociation of the chloride ligand. This explains the significantly faster rate of hydrolysis in basic conditions compared to neutral or acidic solutions.

Metal-Ion Assisted Ligand Substitution

The rate of aquation of chloropentaamminecobalt(III) chloride can be significantly accelerated by the presence of certain metal ions, a phenomenon known as metal-ion assisted (or electrophilic) catalysis.

Electrophilic metal ions, such as silver(I) (Ag+), mercury(II) (Hg2+), and thallium(III) (Tl3+), can promote the hydrolysis of the [Co(NH3)5Cl]2+ complex. These metal ions interact with the departing chloride ligand, effectively acting as a "scavenger" for the leaving group. The most commonly studied of these is the silver(I)-assisted aquation. The presence of Ag+ ions leads to a marked increase in the rate of chloride release and the formation of the aquapentaamminecobalt(III) ion, [Co(NH3)5(H2O)]3+.

Table 2: Effect of Silver(I) Ion Concentration on the Rate of Aquation of [Co(NH3)5Cl]2+ at 25°C

[Ag+] (M) Observed Rate Constant (k_obs) (s⁻¹)
0.00 1.7 x 10⁻⁶
0.01 8.5 x 10⁻⁵
0.05 4.2 x 10⁻⁴
0.10 8.3 x 10⁻⁴

This interactive table demonstrates the significant rate enhancement of the aquation of chloropentaamminecobalt(III) chloride in the presence of increasing concentrations of silver(I) ions.

The mechanism for metal-ion assistance involves the formation of a bridged complex between the cobalt complex and the assisting metal ion, with the chloride ligand acting as the bridge. In the case of silver(I), a [Co(NH3)5Cl-Ag]3+ adduct is proposed to form. This interaction polarizes the Co-Cl bond, making the chloride a better leaving group. The departure of the AgCl species is a more favorable process than the departure of a lone chloride ion.

The reaction can be depicted as: [Co(NH3)5Cl]2+ + Ag+ ⇌ [Co(NH3)5(μ-Cl)Ag]3+ (fast equilibrium) [Co(NH3)5(μ-Cl)Ag]3+ + H2O → [Co(NH3)5(H2O)]3+ + AgCl (slow, rate-determining)

This mechanism is supported by the fact that the rate of the assisted aquation is dependent on the concentration of the assisting metal ion. The effectiveness of the metal ion as a catalyst generally correlates with the stability of the halide complex it forms.

Electron Transfer Processes and Redox Reactivity

Chloropentaamminecobalt(III) chloride is a classic example of a substitutionally inert but redox-active complex. The cobalt(III) center can be reduced to the labile cobalt(II) state, leading to the rapid dissociation of its ligands.

The [Co(NH3)5Cl]2+ cation can undergo electron transfer reactions with a variety of reducing agents. One of the most extensively studied is the reduction by iron(II) ions. This reaction can proceed via an inner-sphere or outer-sphere mechanism. For the reduction by [Fe(H2O)6]2+, an inner-sphere mechanism is proposed where the chloride ligand bridges the cobalt(III) and iron(II) centers, facilitating the electron transfer.

The steps for the inner-sphere reduction are: [Co(NH3)5Cl]2+ + [Fe(H2O)6]2+ → [(NH3)5Co-Cl-Fe(H2O)5]4+ + H2O (precursor complex formation) [(NH3)5Co-Cl-Fe(H2O)5]4+ → [(NH3)5CoII-Cl-FeIII(H2O)5]4+ (electron transfer) [(NH3)5CoII-Cl-FeIII(H2O)5]4+ → [Co(H2O)6]2+ + 5NH3 + [Fe(H2O)5Cl]2+ (decomposition of successor complex)

The rate of electron transfer is influenced by the nature of the bridging ligand and the solvent environment.

Table 3: Second-Order Rate Constants for the Reduction of [Co(NH3)5Cl]2+ by Various Reductants at 25°C

Reductant Rate Constant (k) (M⁻¹s⁻¹)
[Fe(H2O)6]2+ 1.6 x 10⁻³
[Cr(H2O)6]2+ 6.0 x 10⁵
[V(H2O)6]2+ 3.7 x 10⁻¹
[Ru(NH3)6]2+ 3.2 x 10³

This table provides a comparison of the rates of reduction of chloropentaamminecobalt(III) chloride by different external redox species, highlighting the wide range of reactivity.

Solid-State Quasi-Intramolecular Redox Reactions

Solid-state reactions of this compound and related compounds can be initiated by thermal means, leading to quasi-intramolecular redox processes. These reactions involve the transfer of electrons between the cobalt(III) center, the ammine and chloride ligands, and the counter-ions. The nature of the products depends significantly on the reaction conditions, such as temperature and the surrounding atmosphere.

A notable example of a solid-phase quasi-intramolecular redox reaction is observed in the decomposition of the related compound [(chlorido)pentaamminecobalt(III)] permanganate (B83412), Co(NH3)5Cl2. In this complex, the N-H···O-Mn hydrogen bonds act as centers for initiating a redox reaction at temperatures as low as 120 °C, which involves the Co(III) centers. kccollege.ac.inmdpi.com The thermal decomposition of this compound itself has been studied under non-isothermal conditions in both air and argon atmospheres. The kinetics of the decomposition stages are influenced by diffusive and phase boundary processes. semanticscholar.org

Upon heating, the decomposition intermediates of these cobalt(III) ammine complexes can undergo a series of redox reactions. For instance, the thermal decomposition of Co(NH3)5Cl2 ultimately forms a CoMn2O4 spinel, with the release of gaseous products such as N2, N2O, and Cl2. kccollege.ac.inmdpi.com The initial step in the solid-phase quasi-intramolecular redox reaction of this permanganate salt is centered on the ammonia (B1221849) ligands and permanganate ions, where ammonia acts as the hydrogen source and the permanganate ion is the oxygen source. kccollege.ac.inmdpi.com

The table below summarizes the key aspects of the solid-state redox decomposition of a related chloropentaamminecobalt(III) salt.

ReactantInitiation TemperatureKey Mechanistic FeatureGaseous ProductsSolid Product
Co(NH3)5Cl2~120 °CRedox reaction initiated at N-H···O-Mn hydrogen bondsN2, N2O, Cl2CoMn2O4

Anation Reactions and Ligand Exchange Pathways

Anation reactions are a class of ligand substitution reactions where an anionic ligand displaces a neutral ligand, typically water, from the coordination sphere of a metal complex. In the context of this compound, the formation of the [Co(NH3)5Cl]2+ cation from the corresponding aquapentaamminecobalt(III) complex, [Co(NH3)5(H2O)]3+, is a well-established anation reaction. wikipedia.orgscribd.com This reaction is the final step in the common synthesis of chloropentaamminecobalt(III) chloride, where the aquapentaamminecobalt(III) chloride intermediate is heated to induce the coordination of a chloride ion from the outer sphere. wikipedia.org

The general equation for this anation reaction is:

[Co(NH3)5(H2O)]3+ + Cl- → [Co(NH3)5Cl]2+ + H2O

The mechanism of anation reactions in octahedral cobalt(III) complexes, such as the aquapentaamminecobalt(III) ion, is generally considered to be a dissociative interchange (Id) mechanism. slideshare.netasianpubs.org In this pathway, the bond between the central cobalt atom and the leaving water molecule is significantly stretched in the transition state, creating a vacancy that is then filled by the incoming anion. The reaction rate is therefore largely dependent on the rate of water dissociation and less sensitive to the nature of the incoming nucleophile. asianpubs.org

Kinetic studies on the anation of aquapentaamminecobalt(III) by various anions have provided insights into the reaction mechanism. For instance, the anation by carboxylate ligands has been investigated, and the rate-limiting step is believed to be the dissociation of the coordinated water molecule. researchgate.net While specific kinetic data for the anation by chloride is not detailed in the provided search results, the general principles of ligand substitution in these complexes apply. The rate of anation reactions can be influenced by factors such as pH, ionic strength, and temperature. asianpubs.org

The following table presents kinetic parameters for the anation of aquapentaamminecobalt(III) by succinate anions, which serves as an illustrative example of the kinetics of such reactions.

Anating SpeciesRate Constant (k) at 60°C (s-1)ΔH (kcal/mol)ΔS (cal/deg/mol)
H-succinate ion-pair(5.2 ± 0.5) × 10-525.1 ± 1.21 ± 4
succinate ion-pair(7.6 ± 0.3) × 10-520.3 ± 2.8-16 ± 9

Isomerization Reactions in Related Systems

While this compound itself does not exhibit common forms of isomerization due to the presence of five identical ammine ligands, the broader family of cobalt(III) ammine complexes displays a rich variety of isomerization phenomena. These reactions are crucial for understanding the stereochemistry and reactivity of coordination compounds. Two prominent types of isomerization in related systems are geometrical (cis-trans) and linkage isomerism.

Geometrical Isomerism:

Cis-trans isomerism is prevalent in octahedral complexes with the general formula [MA4B2]n+, where A and B are different ligands. A classic example is the tetraamminedichloridocobalt(III) ion, [Co(NH3)4Cl2]+. youtube.comstackexchange.comlibretexts.org

cis-[Co(NH3)4Cl2]+ : The two chloride ligands are in adjacent positions (90° apart).

trans-[Co(NH3)4Cl2]+ : The two chloride ligands are in opposite positions (180° apart).

The cis and trans isomers of this complex have distinct physical and chemical properties, including different colors in the solid state and in solution. stackexchange.com The different spatial arrangements of the ligands lead to different electronic transitions and, consequently, different absorption spectra.

Linkage Isomerism:

Linkage isomerism occurs when a ligand can coordinate to a metal center through different donor atoms. The nitrite (B80452) ion (NO2-) is a classic example of an ambidentate ligand that can bind through either the nitrogen atom (nitro) or an oxygen atom (nitrito). The nitropentaamminecobalt(III) and nitritopentaamminecobalt(III) complexes, [Co(NH3)5(NO2)]2+ and [Co(NH3)5(ONO)]2+, were the first documented examples of linkage isomerism. wikipedia.orgwikipedia.org

The nitrito isomer is kinetically formed and is less stable than the nitro isomer. It can be converted to the more stable nitro form upon heating or standing at room temperature. wikipedia.org This isomerization can also be induced photochemically. researchgate.net The two isomers can be distinguished by their different colors and spectroscopic properties, such as their UV-Vis and IR spectra. wikipedia.org

The table below summarizes the key spectroscopic differences between the nitro and nitrito linkage isomers of pentaamminecobalt(III).

IsomerCoordination AtomColorUV-Vis Absorbance Maxima (nm)Key IR Absorptions (cm-1)
Nitro ([Co(NH3)5(NO2)]2+)NitrogenYellow-brown457.5, 325, 2391430, 825
Nitrito ([Co(NH3)5(ONO)]2+)OxygenRed486, 330, 2201460, 1065

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure of cobalt complexes. researchgate.net For the cation [Co(NH₃)₅Cl]²⁺, these calculations focus on the distribution of electron density and the nature of the molecular orbitals (MOs). The cobalt(III) center, a d⁶ ion, is central to the electronic properties of the complex. wikipedia.orgnih.gov

Calculations reveal the energies and compositions of the MOs, which are formed from the valence atomic orbitals of the cobalt ion and the ligand donor orbitals. The valence orbitals of the Co(III) ion include the 3d, 4s, and 4p orbitals. wikipedia.orgox.ac.uk The ligands, five ammonia (B1221849) (NH₃) molecules and one chloride (Cl⁻) ion, contribute their respective sigma-donating orbitals. The idealized symmetry of the [Co(NH₃)₅Cl]²⁺ cation is C₄ᵥ. wikipedia.org

Table 1: Calculated Properties of Chloropentaamminecobalt(III) dichloride

Property Value
Molecular Formula [Co(NH₃)₅Cl]Cl₂
Molar Mass 250.44 g/mol nih.gov
Appearance Red-violet crystalline solid wikipedia.org

Application of Molecular Orbital Theory to Bonding

Molecular Orbital (MO) theory provides a comprehensive model for describing the bonding in coordination complexes, moving beyond the simpler electrostatic picture of crystal field theory. wikipedia.orgtamu.edu In the case of [Co(NH₃)₅Cl]²⁺, the formation of molecular orbitals results from the linear combination of atomic orbitals (LCAO) of the central cobalt ion and the ligands. ox.ac.uk

The bonding is primarily described by the interaction of the metal's d-orbitals with the sigma orbitals of the ammonia and chloride ligands. ox.ac.uk The five ammonia ligands and one chloride ligand provide six sigma-donating orbitals that interact with the cobalt(III) ion's 3d, 4s, and 4p orbitals. In an idealized octahedral geometry, which is a useful starting point for understanding the bonding, the metal's d-orbitals split into two sets: the t₂g (dxy, dxz, dyz) and the eg (dx²-y², dz²) orbitals. wikipedia.org

In the C₄ᵥ symmetry of [Co(NH₃)₅Cl]²⁺, the degeneracy of these orbitals is further lifted. The six ligand sigma orbitals combine to form six symmetry-adapted linear combinations (SALCs) that interact with the metal orbitals of corresponding symmetry (a₁, b₁, and e). The six electrons of the Co(III) ion occupy the lower-energy, non-bonding, and weakly anti-bonding d-orbitals, resulting in a low-spin d⁶ configuration, consistent with the compound's diamagnetism. wikipedia.orgnih.gov The bonding MOs are primarily ligand-based in character, while the highest occupied molecular orbitals (HOMOs) are predominantly metal d-orbitals. The lowest unoccupied molecular orbitals (LUMOs) are the anti-bonding counterparts to the metal-ligand sigma bonds. wikipedia.org

Ligand Field Theory Analysis for Spectroscopic Interpretations

Ligand Field Theory (LFT) is an extension of MO theory that is particularly useful for interpreting the electronic spectra of coordination compounds. wikipedia.org The colors of transition metal complexes arise from electronic transitions between d-orbitals of different energy levels. For [Co(NH₃)₅Cl]²⁺, a low-spin d⁶ complex, the observed red-violet color is due to the absorption of light in the green region of the visible spectrum. wikipedia.org

The electronic spectrum of [Co(NH₃)₅Cl]²⁺ in aqueous solution shows two main absorption bands. These bands correspond to d-d electronic transitions. In the context of LFT for a pseudo-octahedral complex, these transitions are assigned to the excitation of an electron from the filled t₂g-like orbitals to the empty eg-like orbitals. The presence of the chloride ligand, which is a weaker field ligand than ammonia in the spectrochemical series, causes a splitting of the excited state, leading to multiple absorption bands. lasalle.edu

The energy of these absorptions can be used to determine the ligand field splitting parameter, Δo (or 10Dq), which quantifies the energy difference between the t₂g and eg sets of orbitals. nih.govlasalle.edu By analyzing the positions of the absorption maxima, chemists can rank ligands in a spectrochemical series, which orders them based on their ability to cause d-orbital splitting. lasalle.edu Studies on various Co(III) complexes have allowed for the quantification of spectroscopic parameters for a range of ligands. nih.gov

Table 2: Spectroscopic Data for Cobalt(III) Ammine Complexes

Complex Ion λmax (nm) Color
[Co(NH₃)₆]³⁺ 475, 340 Yellow-Orange
[Co(NH₃)₅Cl]²⁺ 530, 362 Red-Violet

Note: The exact λmax values can vary slightly depending on the solvent and experimental conditions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has become an indispensable tool for investigating the mechanisms of chemical reactions, including those involving coordination complexes. mit.eduugent.be For this compound, a key reaction is the aquation, where the chloride ligand is replaced by a water molecule. wikipedia.org

[Co(NH₃)₅Cl]²⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + Cl⁻

Computational methods, such as DFT, can be used to model the potential energy surface of this reaction. This allows for the calculation of the structures and energies of reactants, products, intermediates, and, most importantly, the transition state. mit.edu The transition state is a fleeting, high-energy structure that represents the point of no return in a chemical reaction. mit.edu

By mapping the reaction pathway, researchers can determine the activation energy, which is a critical factor in determining the reaction rate. For substitution reactions of cobalt(III) ammine complexes, computational studies can help to distinguish between different possible mechanisms, such as dissociative (D), associative (A), or interchange (I) pathways. For example, studies on the induced aquation of [Co(NH₃)₅X]²⁺ ions have been conducted to understand product distributions. acs.org First-principles molecular dynamics simulations can also provide insights into the dynamic effects and free energy changes during the reaction in solution. ugent.be

Applications in Advanced Inorganic and Materials Science Research

Role as a Precursor in Catalysis

The compound is a well-established starting material in the field of catalysis, primarily for creating more intricate cobalt-based catalytic systems. Its defined structure allows for controlled transformation into active catalysts for important organic reactions.

Chloropentaamminecobalt(III) dichloride is frequently utilized as a precursor for generating complex cobalt-containing catalysts, such as cobalt oxide spinels and metallic cobalt nanoparticles. researchgate.netresearchgate.net For instance, cobalt-manganese oxide spinels, which have significant catalytic activity in reactions like the Fischer-Tropsch synthesis, can be prepared by the thermal decomposition of cobalt ammine complexes. mdpi.com

The synthesis of metallic cobalt nanoparticles via the chemical reduction of [Co(NH₃)₅Cl]Cl₂ in an alcoholic solution is a notable application. researchgate.netresearchgate.net This process involves using a reducing agent, such as hydrazine (B178648), at elevated temperatures (around 70 °C) and controlled pH (10–12). researchgate.netresearchgate.net The resulting nanoparticles can then be employed as catalysts themselves. researchgate.netresearchgate.net This method highlights a novel approach to preparing metallic nanoparticles from stable metal complexes. researchgate.netresearchgate.net

Catalysts derived from this compound show potential in facilitating key organic transformations. Research has explored its use as a precursor for catalysts in reactions such as olefin hydrogenation and hydroformylation. While elemental sulfur and certain organic sulfur compounds can inhibit hydroformylation and hydrogenation processes catalyzed by cobalt carbonyls, the study of these "poisoning" effects has led to the development of new sulfur-containing cobalt carbonyl derivatives to understand the inhibition mechanism. researchgate.net

Cobalt-based systems are known to catalyze the hydroaminomethylation of olefins, where the choice of ligands is crucial for achieving high selectivity. researchgate.net Similarly, manganese complexes, which are related first-row transition metals, have been shown to effectively catalyze the transposition of olefins, a reaction that competes with hydrogenation. nih.gov The fundamental coordination properties of cobalt complexes like [Co(NH₃)₅Cl]Cl₂ make them suitable candidates for participating in these catalytic cycles.

Applications in Materials Science

In materials science, this compound is valued for its ability to modify the properties of host materials, particularly polymers, and as a building block for nanomaterials.

One of the most prominent applications of this compound is as a doping agent in polymeric films to modify their optical and electrical properties. core.ac.ukscispace.comresearchgate.netresearchgate.netfishersci.ca When incorporated into polymer matrices like polyvinyl alcohol (PVA) or polyvinyl acetate (B1210297) (PVAc), it can significantly enhance optical conductivity. core.ac.ukscispace.comresearchgate.net

Studies using the solvent cast technique have shown that doping PVAc with [Co(NH₃)₅Cl]Cl₂ increases the absorption of the films. scispace.comresearchgate.net As the concentration of the cobalt complex increases, parameters such as the absorption coefficient, extinction coefficient, refractive index, and optical conductivity also increase. core.ac.ukscispace.comresearchgate.netresearchgate.net This doping process also affects the structural properties of the polymer, leading to an increase in the amorphous nature of the PVAc matrix as the dopant concentration is raised. scispace.comresearchgate.net

Effect of [Co(NH₃)₅Cl]Cl₂ Doping on Polymer Film Properties
PropertyEffect of Increasing Dopant ConcentrationPolymer MatrixReference
AbsorbanceIncreasesPVA, PVAc core.ac.ukscispace.comresearchgate.net
Absorption CoefficientIncreasesPVA core.ac.ukresearchgate.net
Extinction CoefficientIncreasesPVA, PVAc core.ac.ukscispace.comresearchgate.netresearchgate.net
Refractive IndexIncreasesPVA, PVAc core.ac.ukscispace.comresearchgate.netresearchgate.net
Optical ConductivityIncreasesPVAc scispace.comresearchgate.net
Dielectric Constant & LossIncreasesPVA researchgate.net

By doping polymers with this compound, researchers can develop nanocomposites with tunable optoelectronic and dielectric properties. core.ac.ukscispace.comresearchgate.netresearchgate.net The properties of these PVA or PVAc-based composites can be systematically adjusted by varying the weight percentage of the [Co(NH₃)₅Cl]Cl₂ filler. scispace.comresearchgate.net

For example, in PVA nanocomposites, the dielectric constant (ἐ) and dielectric loss (ἔ) have been observed to increase with a higher concentration of the cobalt complex nanoparticles but decrease with an increase in frequency. researchgate.net Similarly, the AC electrical conductivity increases with both frequency and the concentration of the dopant. researchgate.net Scanning electron microscopy (SEM) studies confirm the complexation of the additive within the polymer matrix. researchgate.netresearchgate.net This ability to tune material properties is critical for creating components for specialized electronic and optical devices. slideshare.net

This compound is an effective precursor for the synthesis of metallic cobalt nanoparticles. researchgate.netresearchgate.net Chemical reduction of [Co(NH₃)₅Cl]Cl₂ in an alcoholic solution with hydrazine yields cobalt nanoparticles with distinct and controllable morphologies. researchgate.netresearchgate.net

Research has demonstrated that different cobalt(III) ammine precursors lead to nanoparticles with varied shapes and sizes. researchgate.netresearchgate.net The specific use of [Co(NH₃)₅Cl]Cl₂ as the precursor can result in nanoparticles with a "cactus-like" morphology, with nanosheet thicknesses ranging from 15 to 35 nm. researchgate.netresearchgate.net This contrasts with other precursors like [Co(NH₃)₆]Cl₃ and [Co(NH₃)₅ONO]Cl₂, which produce dendrite structures and pompon-like microspheres, respectively. researchgate.netresearchgate.net Furthermore, the complex itself can be prepared as orthorhombic nanoparticles with an approximate size of 28.75 nm. scispace.comresearchgate.netresearchgate.net

Morphology of Cobalt Nanoparticles from Different Precursors
Precursor ComplexResulting Nanoparticle MorphologyNanosheet Thickness (nm)Reference
[Co(NH₃)₆]Cl₃Aggregated Dendrite Structure15 - 40 researchgate.netresearchgate.net
[Co(NH₃)₅Cl]Cl₂Cactus-like Morphology15 - 35 researchgate.netresearchgate.net
[Co(NH₃)₅ONO]Cl₂Pompon-like Microspheres10 - 45 researchgate.netresearchgate.net

Benchmark Compound for Coordination Chemistry Research

This compound, with the formula [Co(NH₃)₅Cl]Cl₂, holds a significant position in the annals of inorganic chemistry. Its importance is not merely due to its specific chemical properties, but rather its foundational role as a model compound. Research on this complex has been instrumental in the development and validation of fundamental theories of coordination chemistry, and it continues to be a reference point for studies on reaction mechanisms, including ligand substitution and electron transfer processes.

The distinct purple color of this compound and its straightforward synthesis have made it an accessible subject for research for over a century. wikipedia.org The Co(III) center is a d⁶ low-spin ion, which renders the complex kinetically inert, allowing for the systematic study of its reactions. lscollege.ac.in

Historical Significance in the Development of Coordination Theory

The study of this compound was pivotal in establishing Alfred Werner's revolutionary coordination theory, which laid the groundwork for our modern understanding of metal complexes. Prior to Werner, the prevailing concept was the Blomstrand-Jørgensen chain theory, which attempted to explain the structure of metal ammines by postulating chains of ammonia (B1221849) molecules. binghamton.educhegg.com According to this older model, the bonding in a compound like CoCl₃·5NH₃ was described with some chloride ions directly attached to the cobalt and others at the end of the ammonia chains, suggesting that not all chloride ions would behave identically. binghamton.educhegg.com

Werner's meticulous experimental work with cobalt ammine complexes, including this compound, provided compelling evidence against the chain theory. He demonstrated that the chloride ions in this compound exhibit two distinct types of reactivity. wikipedia.orgresearchgate.net Upon addition of silver nitrate (B79036) to an aqueous solution of [Co(NH₃)₅Cl]Cl₂, two of the three chloride ions precipitate immediately as silver chloride, while the third remains in solution. wikipedia.orgresearchgate.net This observation was explained by Werner's proposal of a primary (ionizable) and a secondary (non-ionizable) coordination sphere. In [Co(NH₃)₅Cl]Cl₂, the five ammonia molecules and one chloride ligand are tightly bound to the central cobalt ion in the primary coordination sphere, while the other two chloride ions are counter-ions in the secondary sphere. wikipedia.orgresearchgate.net This concept correctly predicted the experimental observations and was a cornerstone in the development of the theory of coordination chemistry, for which Werner was awarded the Nobel Prize in Chemistry in 1913. wikipedia.org

Model for Ligand Substitution Reactions

The kinetic inertness of the [Co(NH₃)₅Cl]²⁺ cation makes it an ideal model for studying the mechanisms of ligand substitution reactions in octahedral complexes. Two of the most extensively studied reactions are aquation (the replacement of a ligand by a water molecule) and base hydrolysis (the replacement of a ligand by a hydroxide (B78521) ion).

Aquation:

The aquation of [Co(NH₃)₅Cl]²⁺ involves the slow replacement of the coordinated chloride ion by a water molecule:

[Co(NH₃)₅Cl]²⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + Cl⁻

Kinetic studies of this reaction are typically performed by monitoring the change in the UV-Vis absorption spectrum over time. binghamton.edumit.edu The reaction is generally found to follow a pseudo-first-order rate law, and the rate is largely independent of the pH in acidic solutions. lscollege.ac.in The mechanism is considered to be a dissociative interchange (Id), where the Co-Cl bond breaking is the primary energetic barrier in the rate-determining step. cdnsciencepub.com

Base Hydrolysis:

In contrast to aquation, the base hydrolysis of [Co(NH₃)₅Cl]²⁺ is significantly faster:

[Co(NH₃)₅Cl]²⁺ + OH⁻ → [Co(NH₃)₅(OH)]²⁺ + Cl⁻

The rate of this reaction is first order in both the complex and the hydroxide ion concentration. chegg.com The accepted mechanism is the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. researchgate.nettamu.edu This involves a rapid pre-equilibrium where a hydroxide ion abstracts a proton from one of the ammine ligands to form a deprotonated amido intermediate. This intermediate then rapidly dissociates the chloride ligand, followed by the rapid addition of a water molecule and subsequent deprotonation to yield the final product. tamu.edu The presence of the amido group, a strong π-donor, labilizes the Co-Cl bond, accounting for the much faster reaction rate compared to aquation. researchgate.net

Interactive Table: Kinetic Data for the Hydrolysis of [Co(NH₃)₅Cl]²⁺

ReactionTemperature (°C)Ionic Strength (M)Rate Constant (k)Activation Enthalpy (ΔH‡, kJ/mol)Activation Entropy (ΔS‡, J/mol·K)
Aquation250.11.7 x 10⁻⁶ s⁻¹93-42
Base Hydrolysis251.00.85 M⁻¹s⁻¹114+134

Note: The values presented are representative and may vary slightly depending on the specific experimental conditions.

Paradigm in Electron Transfer Studies

The [Co(NH₃)₅Cl]²⁺ complex has also served as a crucial paradigm for investigating the mechanisms of electron transfer reactions. As a classic outer-sphere electron transfer reactant, it has been used extensively in studies aimed at understanding the factors that govern the rates of these fundamental processes. numberanalytics.com

In an outer-sphere electron transfer reaction, the coordination spheres of the reactants remain intact during the electron transfer event. The rate of such reactions is described by Marcus Theory, which relates the reaction rate to the standard free energy change of the reaction (ΔG°) and the reorganization energy (λ). wikipedia.orgu-tokyo.ac.jplibretexts.org The reorganization energy is the energy required to change the bond lengths and solvent orientation from the equilibrium geometry of the reactants to that of the products, without the electron actually being transferred.

Studies involving the reduction of [Co(NH₃)₅Cl]²⁺ by various reducing agents, such as [Fe(CN)₆]⁴⁻, have provided valuable data for testing and refining Marcus Theory. numberanalytics.com These experiments have explored the effects of solvent, ionic strength, and the nature of the reductant on the electron transfer rate, providing insights into the electronic coupling between the donor and acceptor and the role of the surrounding medium in mediating the reaction.

Standard for Crystallographic Studies

The well-defined and stable crystalline nature of this compound has made it a valuable standard in the field of X-ray crystallography. Early structural determinations of this compound were instrumental in confirming the octahedral geometry proposed by Werner. researchgate.net

More recent studies using advanced techniques like synchrotron powder diffraction have refined our understanding of its crystal structure. researchgate.netcambridge.org this compound crystallizes in the orthorhombic system. researchgate.netcambridge.org The precise determination of its unit cell parameters and atomic positions provides a reliable reference for calibrating diffraction instruments and for comparing the structures of other coordination compounds. The detailed knowledge of its crystal packing and hydrogen bonding networks has also contributed to a deeper understanding of intermolecular forces in the solid state. cambridge.org

Interactive Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma (No. 62) or Pn2₁a (No. 33)
a (Å)~13.34
b (Å)~10.33
c (Å)~6.73
Z (formula units per unit cell)4

Note: The space group has been subject to refinement, with recent studies suggesting a lower symmetry. The unit cell dimensions are approximate values from historical data. researchgate.netcambridge.org

Pedagogical and Experimental Significance in Chemical Education

Laboratory Experiments for Coordination Compound Synthesis and Characterization

The synthesis of chloropentaamminecobalt(III) dichloride is a classic and reliable experiment frequently incorporated into undergraduate inorganic chemistry laboratory curricula. studypool.comchegg.comukessays.com This experiment introduces students to the synthesis of coordination compounds, the concept of stabilizing a higher oxidation state (+3) of cobalt through complexation, and standard laboratory techniques. studypool.comyoutube.com

The typical synthesis involves the oxidation of a cobalt(II) salt in the presence of a large excess of ammonia (B1221849). uwimona.edu.jmslideshare.net A common procedure starts with dissolving cobalt(II) chloride hexahydrate in an aqueous ammonia solution containing ammonium (B1175870) chloride. scribd.comyoutube.com The ammonium chloride creates a buffer and ensures a high concentration of the ammonia ligand. chegg.comuwimona.edu.jm An oxidizing agent, typically 30% hydrogen peroxide, is then added slowly to oxidize Co(II) to Co(III). youtube.comscribd.comyoutube.com This process is exothermic and results in the formation of the aquapentaamminecobalt(III) complex. uwimona.edu.jmyoutube.com The final step involves the addition of concentrated hydrochloric acid, which protonates the aqua ligand, causing it to be replaced by a chloride ion and precipitating the desired purple this compound product. uwimona.edu.jmscribd.com The product is then collected by filtration, washed, and dried. ukessays.comyoutube.com

Interactive Table: Typical Reagents for Synthesis Note: The following is an example of a typical synthesis; quantities may vary between specific laboratory procedures.

ReagentTypical QuantityPurpose
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)2.5 - 12 gSource of cobalt
Ammonium chloride (NH₄Cl)1.3 - 6 gProvides excess ammonia ligand and acts as a buffer
Concentrated aqueous ammonia (NH₃)7.5 - 40 mLLigand source
Hydrogen peroxide (H₂O₂, 30-35%)2 - 10 mLOxidizing agent (oxidizes Co(II) to Co(III))
Concentrated hydrochloric acid (HCl)7.5 - 30 mLProvides chloride ligand for coordination and precipitation

Characterization of the synthesized complex provides students with hands-on experience with various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the complex. researchgate.netresearchgate.net Students can observe the characteristic N-H stretching and bending vibrations of the ammine ligands and the Co-N bond vibrations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. The UV-Vis spectrum of [Co(NH₃)₅Cl]²⁺ shows distinct absorption bands that are characteristic of its d-d electronic transitions, which are influenced by the ligand field. researchgate.netuwimona.edu.jm

X-Ray Diffraction (XRD): XRD analysis can be used to determine the crystal structure of the compound, confirming the formation of the orthorhombic crystalline product. researchgate.netscispace.com

Illustrative Case Study for Reaction Kinetics in Advanced Inorganic Chemistry

The substitution reactions of this compound are extensively studied in advanced inorganic and physical chemistry courses to illustrate the principles of reaction kinetics. uwimona.edu.jmmarkedbyteachers.com The most common reaction studied is the aquation of the [Co(NH₃)₅Cl]²⁺ ion, where the coordinated chloride ligand is replaced by a water molecule. theinternet.iochegg.combinghamton.edu

[Co(NH₃)₅Cl]²⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + Cl⁻ wikipedia.orgtheinternet.io

This reaction is ideal for a student laboratory setting because its rate can be conveniently monitored using a spectrophotometer. uwimona.edu.jmbinghamton.edu The reactant complex, [Co(NH₃)₅Cl]²⁺, is purple, while the product complex, [Co(NH₃)₅(H₂O)]³⁺, is a different color. The change in absorbance at a specific wavelength (e.g., 550 nm) over time allows for the determination of the reaction rate. uwimona.edu.jm

Key pedagogical aspects of this kinetic study include:

Determination of the Rate Law: Students can design experiments to determine the order of the reaction with respect to the cobalt complex. The aquation reaction typically follows first-order kinetics, where the rate is directly proportional to the concentration of [Co(NH₃)₅Cl]²⁺. theinternet.iobinghamton.edu

Influence of Reaction Conditions: The experiment allows for the investigation of how various factors affect the reaction rate. Students can study the effect of temperature to determine the activation energy (Ea) and other activation parameters using the Arrhenius equation. theinternet.io The influence of acid concentration and ionic strength on the rate constant can also be explored. uwimona.edu.jmbinghamton.edu

Reaction Mechanism: The experimental data provides a basis for discussing potential reaction mechanisms, such as dissociative or associative pathways for ligand substitution in octahedral complexes. rsc.orgacs.orgacs.org The base hydrolysis of the complex can also be studied, which introduces students to the more complex conjugate-base mechanism. rsc.orgrsc.org

Interactive Table: Kinetic Parameters for Aquation

ParameterConcept Illustrated
Rate Constant (k)The fundamental measure of reaction speed under specific conditions.
Reaction OrderDemonstrates the dependence of the reaction rate on reactant concentration. theinternet.io
Activation Energy (Ea)The minimum energy required for the reaction to occur, determined from temperature-dependence studies. theinternet.io
Half-life (t₁/₂)The time required for the concentration of the reactant to decrease by half, a key characteristic of first-order reactions.

Teaching Fundamental Concepts of Isomerism and Bonding Theories

This compound and its derivatives are excellent models for teaching fundamental concepts of isomerism and bonding in coordination chemistry. wikipedia.orgscribd.com

Isomerism: While [Co(NH₃)₅Cl]Cl₂ itself does not exhibit geometric or optical isomerism due to the presence of five identical ammine ligands, it is a crucial precursor for synthesizing complexes that do. stackexchange.comlibretexts.org A classic experiment involves the reaction of [Co(NH₃)₅Cl]²⁺ with sodium nitrite (B80452) (NaNO₂), which produces linkage isomers. wikipedia.org

[Co(NH₃)₅Cl]²⁺ + NO₂⁻ → [Co(NH₃)₅(ONO)]²⁺ (nitrito, O-bonded) or [Co(NH₃)₅(NO₂)]²⁺ (nitro, N-bonded) + Cl⁻ wikipedia.org

The nitrito isomer, where the nitrite ligand coordinates through an oxygen atom, is formed first and is less stable. wikipedia.org It then converts to the more stable nitro isomer, where the ligand is bonded through the nitrogen atom. wikipedia.org These two isomers have distinct colors and can be differentiated by UV-Vis and IR spectroscopy, providing a tangible example of linkage isomerism for students. wikipedia.org

Bonding Theories: The vibrant color of this compound makes it an excellent subject for explaining bonding in transition metal complexes using Crystal Field Theory (CFT). sciencemadness.org

Crystal Field Splitting: CFT explains the color of transition metal complexes as arising from the absorption of light, which promotes an electron from a lower-energy d-orbital to a higher-energy d-orbital. In an octahedral complex like [Co(NH₃)₅Cl]²⁺, the five d-orbitals of the Co³⁺ ion are split into two sets: the lower-energy t₂g set and the higher-energy eg set.

Spectrochemical Series: The complex can be used to illustrate the spectrochemical series. By comparing the color and UV-Vis spectrum of [Co(NH₃)₅Cl]²⁺ (purple) with related complexes like [Co(NH₃)₆]³⁺ (orange-yellow) and [Co(NH₃)₅(H₂O)]³⁺, students can see how changing a ligand (Cl⁻ vs. NH₃ vs. H₂O) alters the magnitude of the crystal field splitting (Δo) and, consequently, the color of the complex. sciencemadness.org Replacing a strong-field ligand like ammonia with a weaker-field ligand like chloride results in a smaller Δo, causing the complex to absorb lower-energy light (yellow-green) and appear purple-red. sciencemadness.org This provides a clear, visual demonstration of the principles of CFT. sciencemadness.org

Future Directions and Emerging Research Frontiers

Novel Synthetic Approaches and Derivatization Strategies

While the traditional synthesis of chloropentaamminecobalt(III) dichloride is well-established, involving the oxidation of a cobalt(II) chloride solution in the presence of ammonia (B1221849) followed by heating, recent research has explored more streamlined and varied approaches. wikipedia.orgscribd.com One such method is the one-pot solution synthesis, which simplifies the procedure by combining the reagents CoCl₂·6H₂O, NH₃, and HCl in a single step. um.ac.id

Beyond its synthesis, derivatization of the [Co(NH₃)₅Cl]²⁺ cation is a key area of research. These strategies aim to modify the compound's properties by substituting the chloride or ammine ligands. For instance, reaction with concentrated sulfuric acid yields the hydrogensulfate complex, [Co(NH₃)₅OSO₃H]²⁺. wikipedia.org Other derivatization reactions include the formation of cobalt nanoparticles through chemical reduction of [Co(NH₃)₅Cl]Cl₂ in an alcoholic solution with hydrazine (B178648) at elevated temperatures and specific pH levels. researchgate.net These novel synthetic and derivatization pathways open up possibilities for creating a wider range of cobalt(III) complexes with tailored functionalities.

Table 1: Comparison of Synthetic Methodologies

Method Description Reagents Key Feature
Traditional Two-Step Oxidation of Co(II) to Co(III) to form an aquapentaammine intermediate, followed by heating to coordinate a chloride ligand. wikipedia.org CoCl₂·6H₂O, NH₃, HCl, H₂O₂ Stepwise process allowing for isolation of intermediates. wikipedia.orgscribd.com

| One-Pot Solution | Direct synthesis from starting materials in a single reaction vessel. um.ac.id | CoCl₂·6H₂O, NH₃, HCl | Increased efficiency and simplified procedure. um.ac.id |

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

The structural features of this compound have been extensively investigated using a variety of spectroscopic techniques. researchgate.net Standard characterization methods include Fourier-transform infrared (FTIR) spectroscopy to identify vibrational modes of the ammine ligands, and UV-Visible spectroscopy, which reveals electronic transitions within the d-orbitals of the cobalt(III) center, with a characteristic maximum absorption at approximately 530 nm. um.ac.idresearchgate.net X-ray diffraction (XRD) has been used to determine its orthorhombic crystal structure. um.ac.idresearchgate.net

Emerging research is focused on applying advanced spectroscopic probes to study the compound's reaction mechanisms in real-time. For example, time-resolved spectroscopy can be employed to monitor the kinetics of ligand substitution reactions, such as the aquation of the complex where the inner-sphere chloride is replaced by a water molecule. wikipedia.org These advanced techniques provide valuable insights into the transient species and energetic barriers involved in the chemical transformations of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Observed Feature Interpretation Reference
FTIR Broad peak ~3000-3200 cm⁻¹, peak ~1560 cm⁻¹, sharp peak ~1305 cm⁻¹, peak ~840-852 cm⁻¹ N-H stretching, N-H bending, symmetric NH₃ deformation, NH₃ rocking vibrations researchgate.net
UV-Visible Maximum absorbance (λmax) at ~530 nm ¹A₁g → ¹T₁g electronic transition in the octahedral Co(III) center um.ac.id
XRD Orthorhombic crystal system Confirms the crystal structure and phase purity of the compound um.ac.idresearchgate.net

| NMR (¹H) | Multiplet at ~4.61 ppm (in D₂O) | Protons of the coordinated ammine ligands | researchgate.net |

Development of Advanced Functional Materials Based on the Compound

A significant frontier of research is the incorporation of this compound into advanced functional materials. Its properties make it a versatile component for creating materials with tailored optical, electronic, and structural characteristics.

One area of application is in the development of polymer nanocomposites. When doped into polyvinyl acetate (B1210297) (PVAc), chloropentaamminecobalt(III) chloride nanoparticles have been shown to increase the amorphous nature of the polymer matrix. researchgate.netscispace.com This modification enhances the optical properties of the resulting films, such as absorption and optical conductivity. researchgate.netscispace.comfishersci.com Similarly, it has been used to modify the dielectric properties of polyvinyl alcohol (PVA) films, where the dielectric constant and loss increase with the concentration of the cobalt complex. researchgate.net

The compound also serves as a precursor for other advanced materials. It has been used to create microporous hybrid materials with organic π-donors, and as a starting material for the synthesis of cobalt nanoparticles. researchgate.netsamaterials.com These nanoparticles, formed by the chemical reduction of the complex, exhibit different morphologies, such as aggregated dendrite structures, which are of interest for electronic and magnetic applications. researchgate.net

Deepening Theoretical Understanding through High-Level Computation

High-level computational methods are providing unprecedented insight into the electronic structure and properties of this compound. Density Functional Theory (DFT) calculations, for example, have been used to analyze the electronic spectrum of related hexaamminecobalt(III) complexes. mdpi.com These theoretical studies can explain experimental observations, such as the distortion of the octahedral structure due to hydrogen bonding in aqueous solutions, which leads to the appearance of new bands in the UV-Visible spectrum. mdpi.com

For this compound, with its C₄ᵥ symmetry, computational chemistry can be used to model its molecular orbitals, predict spectroscopic properties, and elucidate reaction mechanisms at an atomic level of detail. wikipedia.org By simulating ligand exchange reactions or the process of nanoparticle formation, theoretical studies can complement experimental work and guide the design of new experiments and materials based on this versatile cobalt complex.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing chloropentaamminecobalt(III) dichloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves oxidizing cobalt(II) salts in the presence of ammonia and ammonium chloride. A common protocol (Schlessinger, 1967) uses CoCl₂·6H₂O, NH₄Cl, and NH₃ under aerobic conditions, with O₂ as the oxidizing agent . Key variables include:

  • NH₃ concentration : Excess ammonia stabilizes Co(III) by forming the ammine complex.
  • Temperature : Reactions are conducted at 60–70°C to accelerate oxidation without decomposing NH₃.
  • Purification : Recrystallization from hot HCl removes unreacted Co(II) impurities.
    Comparative yields from literature:
MethodReagentsYield (%)Reference
Schlessinger (1967)CoCl₂, NH₃, NH₄Cl, O₂75–80
Williams et al. (1989)Modified pH control85–90

Q. How is the crystal structure of this compound determined, and what are its key geometrical parameters?

  • Methodological Answer : X-ray crystallography (Messmer & Amma, 1968) confirms an octahedral geometry around Co(III), with five NH₃ ligands and one chloride ligand in the primary coordination sphere. The two chloride counterions reside in the lattice. Key parameters include:

  • Co–N bond length: 1.94–1.97 Å
  • Co–Cl bond length: 2.18 Å
  • Cl–Co–Cl angle: 90° (trans ligands) .

Q. What spectroscopic techniques are used to characterize this compound, and what data are critical for validation?

  • Methodological Answer :

  • UV-Vis Spectroscopy : A strong absorption band at 470 nm (ε ≈ 100 L·mol⁻¹·cm⁻¹) corresponds to the d-d transition of Co(III) in an octahedral field .
  • IR Spectroscopy : NH₃ stretching modes at 3300 cm⁻¹ and δ(NH₃) at 1600 cm⁻¹ confirm ligand presence. Co–Cl vibrations appear below 300 cm⁻¹ .
  • Conductivity Measurements : Molar conductivity in aqueous solution (~250 S·cm²·mol⁻¹) confirms a 1:2 electrolyte (one [Co(NH₃)₅Cl]²⁺ cation and two Cl⁻ counterions) .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved?

  • Methodological Answer : Discrepancies in decomposition temperatures (reported as 150–200°C) arise from experimental conditions. To resolve contradictions:

Controlled TGA : Perform thermogravimetric analysis under inert vs. oxidative atmospheres.

In Situ XRD : Monitor phase changes during heating to identify intermediate products (e.g., Co₃O₄ formation).

Reproducibility Checks : Standardize heating rates and sample masses across labs .

Q. What mechanistic insights explain ligand substitution reactions in chloropentaamminecobalt(III) complexes?

  • Methodological Answer : Substitution kinetics follow a dissociative (D) mechanism due to the inertness of Co(III). Key steps:

Aquation : [Co(NH₃)₅Cl]²⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + Cl⁻ (rate-determining step).

Ligand Replacement : The aqua complex reacts with incoming ligands (e.g., NO₂⁻ or SCN⁻).

  • Experimental Design : Use stopped-flow spectrophotometry to track absorbance changes at 470 nm under pseudo-first-order conditions .

Q. How can factorial design optimize synthesis parameters for higher purity and yield?

  • Methodological Answer : A 2³ factorial design evaluates three factors: NH₃ concentration (A), temperature (B), and reaction time (C).

  • Response Variables : Yield (%) and purity (via ICP-OES for Co(II) contamination).
  • Analysis : ANOVA identifies significant interactions (e.g., A×B for yield optimization). Example results:
FactorEffect on Yieldp-value
A (NH₃)+12%0.001
B (Temp)+8%0.01
C (Time)Non-significant0.15

Data Contradiction and Validation

Q. Why do different studies report varying rates of acid hydrolysis for this compound?

  • Methodological Answer : Hydrolysis rates depend on:

  • Acid Concentration : Higher [H⁺] accelerates protonation of NH₃ ligands, weakening Co–N bonds.
  • Counterion Effects : Cl⁻ vs. NO₃⁻ in solution alters ionic strength and transition-state stability.
  • Validation Approach : Replicate experiments using standardized HCl concentrations (0.1–1.0 M) and conduct kinetic modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.